

Strategies for improving the reproducibility of cesium perovskite solar cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: cesium;triiodide

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Technical Support Center: Cesium Perovskite Solar Cells

This technical support center provides researchers, scientists, and professionals in drug development with a comprehensive guide to improving the reproducibility of cesium-containing perovskite solar cells. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during fabrication and characterization.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common problems that can lead to poor device performance and lack of reproducibility.

Q1: My device efficiency is consistently low. What are the likely causes and how can I troubleshoot this?

Low power conversion efficiency (PCE) is a multifaceted issue. A systematic approach to troubleshooting is crucial. Start by examining the key performance parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

- Low Voc: This often points to high levels of non-radiative recombination, which can be caused by defects within the perovskite layer or at the interfaces with the charge transport

layers.[\[1\]](#)[\[2\]](#)

- Troubleshooting Steps:

- Optimize Annealing: Ensure your annealing temperature and time are optimized for your specific perovskite composition. Inadequate or excessive heat can lead to incomplete crystallization or thermal decomposition, creating defects.[\[3\]](#)
- Improve Perovskite Film Quality: Focus on creating a dense, pinhole-free perovskite film. Pinholes can create shunt pathways, significantly reducing Voc.[\[4\]](#)[\[5\]](#)
- Interface Passivation: Introduce a passivation layer between the perovskite and the electron or hole transport layer to reduce interfacial defects.

- Low Jsc: This is typically related to poor light absorption, inefficient charge extraction, or a high degree of charge recombination.

- Troubleshooting Steps:

- Check Perovskite Film Thickness: An overly thin film will not absorb enough light, while an overly thick film can impede charge extraction.
- Improve Film Morphology: A non-uniform film with poor coverage will lead to reduced light absorption and performance.
- Verify Electrode Transparency: Ensure your transparent conductive oxide (TCO) has high transmittance in the desired wavelength range.

- Low FF: A low fill factor is often indicative of high series resistance or low shunt resistance.

- Troubleshooting Steps:

- Minimize Pinholes: As with low Voc, pinholes are a primary cause of low shunt resistance.[\[6\]](#)
- Check Electrical Contacts: Ensure good ohmic contact between all layers of the device. Poor contacts contribute to high series resistance.

- Optimize Layer Thicknesses: The thickness of the charge transport layers can impact series resistance.

Q2: I am observing a high density of pinholes in my perovskite films. What are the primary causes and how can I prevent them?

Pinholes in the perovskite film are a critical defect that can lead to device failure by creating short-circuits.[\[4\]](#)[\[5\]](#)

- Primary Causes:

- Poor Precursor Solution Quality: Incomplete dissolution of precursors, aged or degraded solutions, and impurities can all lead to pinhole formation.[\[7\]](#)[\[8\]](#) The oxidation of Sn^{2+} to Sn^{4+} in tin-based perovskites is a common issue.[\[9\]](#)
- Sub-optimal Spin-Coating Parameters: High spin speeds can result in films that are too thin and prone to de-wetting.[\[6\]](#)
- Ineffective Antisolvent Treatment: Incorrect timing or volume of the antisolvent can lead to non-uniform crystallization and pinholes.[\[10\]](#)[\[11\]](#)
- Contaminated Substrates: Dust or other particulates on the substrate can disrupt film formation.[\[12\]](#)

- Solutions:

- Use Fresh, High-Purity Precursors: Always use freshly prepared precursor solutions from high-purity sources.
- Optimize Spin-Coating: Experiment with a two-step spin-coating process, using a lower initial speed for uniform spreading followed by a higher speed.
- Refine Antisolvent Dripping: Carefully control the delay time and volume of the antisolvent to achieve rapid and uniform nucleation.[\[11\]](#)
- Thorough Substrate Cleaning: Implement a rigorous substrate cleaning protocol.

Q3: My device performance is inconsistent from batch to batch. What are the key factors affecting reproducibility?

Reproducibility is a major challenge in perovskite solar cell research. Several factors can contribute to variability.

- Key Factors:
 - Environmental Control: Perovskite films are highly sensitive to humidity and oxygen.[\[13\]](#)[\[14\]](#)[\[15\]](#) Fluctuations in the glovebox environment can significantly impact film quality and device performance.
 - Precursor Solution Stoichiometry and Aging: Even minor variations in the precursor solution stoichiometry can have a strong effect on the properties of the perovskite film.[\[7\]](#) Precursor solutions can also degrade over time.[\[8\]](#)
 - Manual Processing Steps: Manual steps like antisolvent dripping can introduce variability.
 - Characterization Protocol: Hysteresis in current-voltage (J-V) measurements is a well-known issue and can lead to inconsistent efficiency reporting if not properly addressed.[\[16\]](#)[\[17\]](#)[\[18\]](#)
- Strategies for Improvement:
 - Strict Environmental Control: Maintain a stable and controlled inert atmosphere (e.g., a glovebox with low oxygen and moisture levels) for all fabrication steps. Some studies suggest that a controlled low level of humidity can be beneficial.[\[13\]](#)[\[19\]](#)
 - Precise Precursor Preparation: Use a precise and consistent protocol for preparing precursor solutions and use them fresh.
 - Automated Processes: Where possible, use automated equipment for spin-coating and antisolvent deposition to reduce human error.
 - Standardized Characterization: Adopt a standardized J-V measurement protocol, including consistent scan direction, scan rate, and preconditioning steps, to minimize the impact of

hysteresis.[16][17] Tracking the maximum power point for a period of time can provide a more stable efficiency value.[16]

Frequently Asked Questions (FAQs)

Q1: What is the benefit of using a triple-cation (Cs/MA/FA) perovskite composition?

Triple-cation perovskites, such as those containing cesium (Cs), methylammonium (MA), and formamidinium (FA), have been shown to offer improved thermal stability, reduced phase impurities, and greater tolerance to processing conditions compared to single or double-cation compositions.[20] This leads to more reproducible device performance and higher stabilized power conversion efficiencies.

Q2: How critical is the annealing step for cesium perovskite solar cells?

The annealing step is crucial as it governs the crystallization of the perovskite film. The annealing temperature and time directly impact the film's morphology, grain size, and defect density, which in turn affect all the key photovoltaic parameters.[3] Systematic studies have shown that for CsFAMA perovskites, an annealing time of 45 to 60 minutes at 100°C is often desirable.[21]

Q3: What is the role of the antisolvent in the fabrication process?

The antisolvent dripping technique is used to induce rapid and uniform crystallization of the perovskite film during spin-coating.[10][22] By introducing a solvent in which the perovskite precursors are insoluble (the antisolvent), supersaturation is quickly reached, leading to the formation of a high-quality, dense, and uniform polycrystalline film with good surface coverage. [10][22]

Q4: Can I fabricate cesium perovskite solar cells in ambient air?

While fabrication in an inert atmosphere is recommended for achieving the highest reproducibility and efficiency, recent research has explored strategies for ambient air fabrication.[13] However, the presence of moisture and oxygen can be detrimental to the perovskite film.[14][15] If fabricating in air, it is critical to control the relative humidity, as it significantly impacts the crystallization process and the final film quality.[13]

Data Presentation

Table 1: Effect of Precursor Concentration on $\text{Cs}_{0.05}\text{FA}_{0.8}\text{MA}_{0.15}\text{Pb}(\text{I}_{0.84}\text{Br}_{0.16})_3$ Perovskite Solar Cell Performance

Precursor Concentration (M)	Voc (V)	Jsc (mA/cm ²)	FF (%)	PCE (%)
0.8	1.08	20.15	75.4	16.39
1.1	1.10	21.23	76.8	17.92
1.4	1.11	21.98	78.2	19.08
1.7	1.12	22.54	79.5	20.11
2.0	1.13	22.85	81.2	21.13
2.3	1.11	22.16	77.9	19.15

Data synthesized from[\[23\]](#)[\[24\]](#)

Table 2: Influence of Annealing Temperature on $\text{CH}_3\text{NH}_3\text{PbI}_3$ -based Perovskite Solar Cell Characteristics

Annealing Temperature (°C)	Voc (V)	Jsc (mA/cm ²)	FF	PCE (%)
60	0.817	12.637	0.55	5.68
80	0.781	9.647	0.37	2.78
100	0.95	21.5	0.75	15.3
110	1.02	22.1	0.78	17.6
120	0.98	21.8	0.76	16.2

Data synthesized from[\[25\]](#)[\[26\]](#)

Table 3: Impact of Cesium Concentration (x) in $\text{Cs}_x(\text{MA}_{0.17}\text{FA}_{0.83})_{1-x}\text{Pb}(\text{I}_{0.83}\text{Br}_{0.17})_3$ on Device Performance

Cesium Concentration (x)	Voc (V)	Jsc (mA/cm ²)	FF	PCE (%)
0	1.05	22.5	0.75	17.7
0.05	1.08	23.1	0.78	19.5
0.10	1.10	23.5	0.78	20.2
0.15	1.07	22.8	0.76	18.5
0.20	1.04	22.1	0.74	17.0

Data synthesized from[\[27\]](#)[\[28\]](#)

Experimental Protocols

Protocol 1: Fabrication of a Triple-Cation Cesium Perovskite Solar Cell

This protocol outlines a typical procedure for fabricating a CsFAMA-based perovskite solar cell in an n-i-p architecture.

- Substrate Cleaning:
 - Sequentially clean FTO-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
 - Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes prior to layer deposition.
- Electron Transport Layer (ETL) Deposition:
 - Deposit a compact TiO_2 layer by spin-coating a precursor solution onto the FTO substrate, followed by annealing.

- Deposit a mesoporous TiO₂ layer by spin-coating a TiO₂ paste diluted in ethanol, followed by sintering at high temperature.
- Perovskite Layer Deposition (in a nitrogen-filled glovebox):
 - Prepare the triple-cation perovskite precursor solution (e.g., $\text{CS}_{0.05}(\text{FA}_{0.83}\text{MA}_{0.17})_{0.95}\text{Pb}(\text{I}_{0.83}\text{Br}_{0.17})_3$) in a mixed solvent of DMF and DMSO.
 - Spin-coat the precursor solution onto the mesoporous TiO₂ layer. A two-step program is often used (e.g., 1000 rpm for 10s followed by 5000 rpm for 30s).
 - During the second step, dispense an antisolvent (e.g., chlorobenzene) onto the spinning substrate at a specific time before the end of the program.
 - Immediately transfer the substrate to a hotplate and anneal at a predetermined temperature and duration (e.g., 100°C for 45-60 minutes).[\[21\]](#)
- Hole Transport Layer (HTL) Deposition:
 - Prepare a solution of Spiro-OMeTAD in chlorobenzene with additives such as Li-TFSI and tBP.
 - Spin-coat the HTL solution onto the perovskite layer.
- Metal Electrode Deposition:
 - Thermally evaporate a metal contact (e.g., gold or silver) through a shadow mask to define the active area of the solar cell.

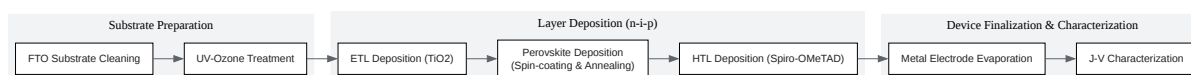
Protocol 2: J-V Characterization of Perovskite Solar Cells

To ensure reliable and reproducible measurements, a standardized characterization protocol is essential.

- Equipment: Use a solar simulator with a source meter, calibrated to AM 1.5G, 100 mW/cm² illumination.

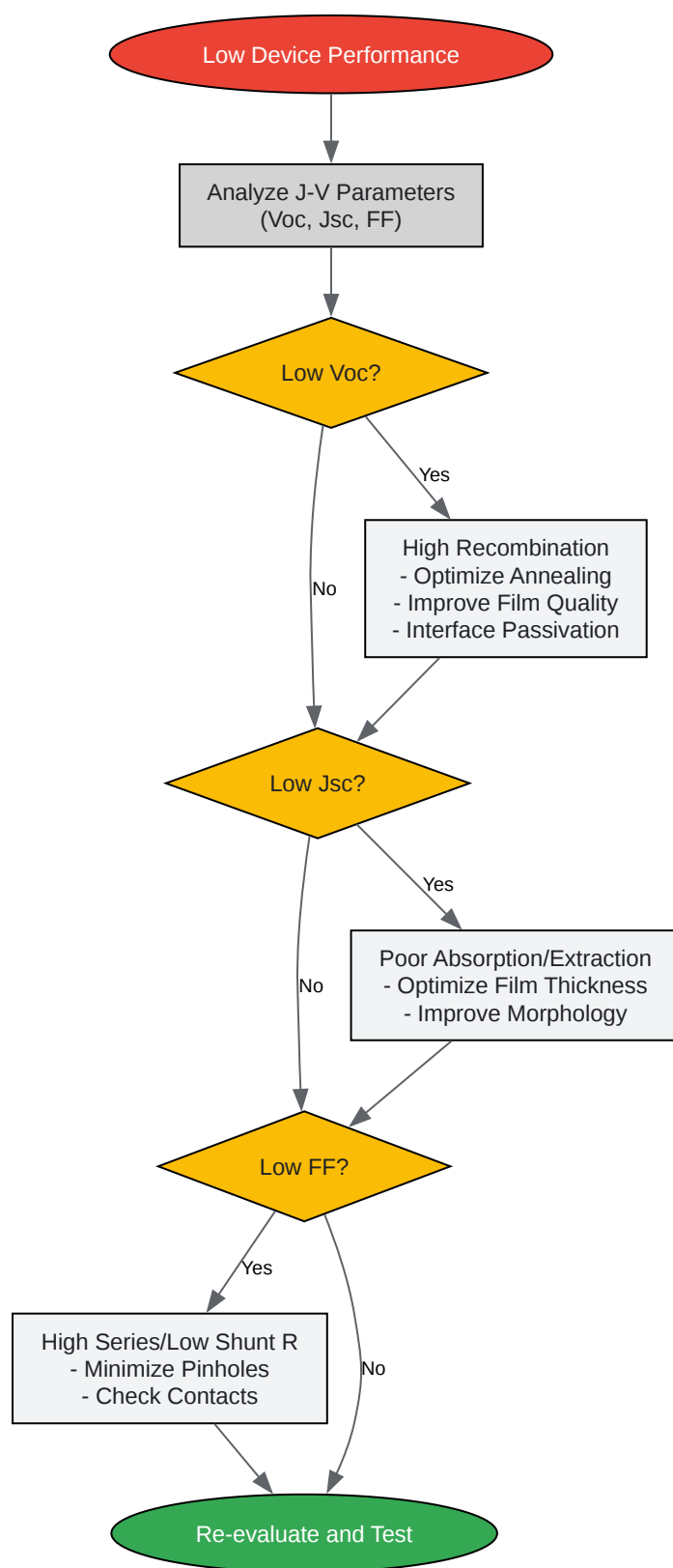
- Masking: Use a non-reflective metal aperture mask to accurately define the active area of the device.
- Preconditioning: Before measurement, precondition the cell by holding it at a forward bias near the maximum power point or at open-circuit for a defined period (e.g., 60 seconds) under illumination to allow for stabilization.[16]
- J-V Scan:
 - Perform J-V scans in both reverse (from Voc to Jsc) and forward (from Jsc to Voc) directions to assess the degree of hysteresis.
 - Use a consistent and appropriate scan rate and delay time. Very fast scan rates can lead to inaccurate efficiency measurements.
- Stabilized Power Output:
 - Track the maximum power point (MPP) of the device under continuous illumination for an extended period (e.g., >60 seconds) to determine the stabilized power conversion efficiency.[16][17] This value is often a more reliable indicator of device performance than efficiencies extracted from a single J-V scan.

Visualizations



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Figure 1: Experimental workflow for fabricating a cesium perovskite solar cell.



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Figure 2: Troubleshooting decision tree for low-performing perovskite solar cells.

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- To cite this document: BenchChem. [Strategies for improving the reproducibility of cesium perovskite solar cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13726960#strategies-for-improving-the-reproducibility-of-cesium-perovskite-solar-cells]

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